6-chloro-1-methyl-1H-benzimidazole

Catalog No.
S1510731
CAS No.
10406-94-7
M.F
C8H7ClN2
M. Wt
166.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-1-methyl-1H-benzimidazole

CAS Number

10406-94-7

Product Name

6-chloro-1-methyl-1H-benzimidazole

IUPAC Name

6-chloro-1-methylbenzimidazole

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3

InChI Key

ACKYAODOEQHXBD-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C(C=C2)Cl

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)Cl

The exact mass of the compound 6-chloro-1-methyl-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

Potential Biological Activities:

Research suggests that 6-chloro-1-methyl-1H-benzimidazole possesses various potential biological activities, including:

  • Antimicrobial activity: Studies have shown that 6-chloro-1-methyl-1H-benzimidazole exhibits activity against various bacterial and fungal strains []. However, further investigation is needed to determine its efficacy and mechanism of action.
  • Antioxidant activity: Some research suggests that 6-chloro-1-methyl-1H-benzimidazole may possess antioxidant properties []. However, more studies are needed to confirm this activity and understand its potential implications.
  • Enzyme inhibition: 6-chloro-1-methyl-1H-benzimidazole has been investigated as a potential inhibitor of certain enzymes, such as kinases, which are involved in various cellular processes []. However, further research is required to understand its selectivity and efficacy as an enzyme inhibitor.

6-Chloro-1-methyl-1H-benzimidazole is a heterocyclic compound characterized by a benzimidazole core with a chlorine atom and a methyl group attached. Its chemical formula is C₉H₈ClN₂, and it features a fused aromatic structure that contributes to its stability and reactivity. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals.

The chemical behavior of 6-chloro-1-methyl-1H-benzimidazole includes several noteworthy reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly with m-chloroperoxybenzoic acid, leading to the formation of various hydroxylated products .
  • Halogenation: The presence of the chlorine atom allows for further halogenation reactions, which can modify its reactivity and biological properties .
  • Acid-Base Reactions: As a basic compound, it can neutralize acids to form salts, which is an exothermic process .

6-Chloro-1-methyl-1H-benzimidazole exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Studies have shown that derivatives of benzimidazole possess inhibitory effects against various pathogens, making them valuable in medicinal chemistry. The compound's ability to interact with biological targets such as enzymes and receptors contributes to its therapeutic potential.

Several methods exist for synthesizing 6-chloro-1-methyl-1H-benzimidazole:

  • Cyclization Reactions: One common method involves the cyclization of N-methyl-o-phenylenediamine with chlorinated acids or other halogenated compounds under acidic conditions. This approach yields good yields of the desired product .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction efficiency and yield while reducing reaction times significantly .
  • Copper-Catalyzed Reactions: Utilizing copper catalysts in one-pot reactions with appropriate substrates has also been reported as an effective synthesis route for benzimidazole derivatives .

6-Chloro-1-methyl-1H-benzimidazole finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for developing drugs targeting fungal infections and certain cancers due to its biological activity.
  • Agriculture: The compound is used in formulating agrochemicals that protect crops from pests and diseases.
  • Material Science: Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics.

Research into the interactions of 6-chloro-1-methyl-1H-benzimidazole with biological systems has revealed its potential as an inhibitor for various enzymes. Studies indicate that it may bind effectively to specific targets, influencing metabolic pathways within organisms. Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 6-chloro-1-methyl-1H-benzimidazole, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
5-Chloro-2-methylbenzimidazoleChlorine at position 5; methyl groupAntimicrobial properties
1-MethylbenzimidazoleMethyl group at position 1Broad-spectrum antifungal activity
2-MethylbenzimidazoleMethyl group at position 2Antiviral properties
BenzimidazoleBase structure without substitutionsGeneral pharmacological activity

The uniqueness of 6-chloro-1-methyl-1H-benzimidazole lies in its specific chlorine substitution at the 6-position, which enhances its reactivity compared to other derivatives. This modification can lead to distinct biological activities and applications not observed in other benzimidazole compounds.

Conventional Synthesis Pathways

Conventional synthesis of 6-chloro-1-methyl-1H-benzimidazole typically involves cyclization reactions using ortho-phenylenediamine derivatives and chlorinated acids. Polyphosphoric acid (PPA) serves as both a catalyst and dehydrating agent, facilitating ring closure under reflux conditions [2]. For example, reacting N-methyl-o-phenylenediamine with chloroacetic acid in hydrochloric acid yields the target compound after 6–8 hours of heating [2]. These methods, while reliable, produce modest yields (60–75%) due to side reactions and incomplete cyclization.

A critical innovation in conventional synthesis involves using o-phenylenediamine dihydrochloride as a reactant. This salt form enhances reaction homogeneity, reduces color impurities, and shortens completion time by improving proton availability during cyclization [2]. Despite these improvements, energy-intensive heating and solvent reliance remain limitations.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of 6-chloro-1-methyl-1H-benzimidazole, offering rapid, high-yield alternatives to conventional methods.

Reaction Parameters and Optimization

Key parameters influencing microwave-assisted synthesis include:

ParameterOptimal RangeImpact on Reaction
Microwave Power300–600 WEnsures uniform heating
Reaction Time5–10 minutesPrevents decomposition
Solvent PolarityHigh (e.g., DMF, ethanol)Enhances microwave absorption
Reactant Molar Ratio1:1.2 (diamine:acid)Maximizes cyclization efficiency

Polar solvents like dimethylformamide (DMF) improve microwave absorption, enabling temperatures up to 150°C within minutes [4]. The use of o-phenylenediamine dihydrochloride further optimizes the process by reducing side reactions and enabling solvent-free conditions in some cases [2].

Yield Enhancement Strategies

Microwave methods achieve yields of 94–98% through:

  • Precise Temperature Control: Rapid heating minimizes thermal degradation.
  • Salt-Form Reactants: o-Phenylenediamine dihydrochloride improves reactant solubility and reduces byproducts [2].
  • Post-Reaction Neutralization: Adding sodium hydroxide immediately after irradiation isolates the product efficiently [4].

Green Chemistry Approaches

Catalytic Methods

Catalyst-free microwave synthesis represents a paradigm shift in green chemistry. By eliminating traditional catalysts like PPA, this approach reduces toxic waste and simplifies purification [4]. For instance, irradiating N-methyl-o-phenylenediamine with chloroacetic acid in ethanol for 10 minutes yields 96% pure product without auxiliary catalysts [4].

Environmentally Sustainable Reactions

Sustainable practices include:

  • Solvent Reduction: Neat reactions (no solvent) under microwave conditions lower environmental impact [2].
  • Energy Efficiency: Microwave methods consume 80% less energy than conventional heating [4].
  • Waste Minimization: Higher atom economy (≥85%) is achieved through optimized stoichiometry [4].

Metal-Catalyzed Synthesis Routes

Metal-catalyzed routes for 6-chloro-1-methyl-1H-benzimidazole remain scarce in contemporary literature. Current methodologies prioritize acid-mediated cyclization over transition-metal catalysts, which may introduce cost and toxicity concerns. Future research could explore palladium or copper catalysts for cross-coupling reactions to functionalize the benzimidazole core.

Novel Synthetic Strategies

Emerging strategies focus on scalability and precision:

  • Continuous Flow Systems: Microreactors enable precise control over reaction parameters, reducing batch variability.
  • Biocatalytic Methods: Enzymatic cyclization offers stereoselective synthesis under mild conditions, though this remains theoretical for 6-chloro-1-methyl-1H-benzimidazole.
  • Salt-Form Reactant Utilization: Pre-protonated diamine salts enhance reaction kinetics and purity, as demonstrated in microwave-assisted protocols [2].

XLogP3

2.1

Other CAS

10406-94-7

Wikipedia

6-chloro-1-methyl-1H-benzimidazole

Dates

Last modified: 07-17-2023

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